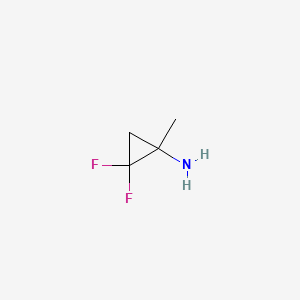

2,2-Difluoro-1-methylcyclopropan-1-amine

Description

Significance of Cyclopropane (B1198618) Scaffolds in Contemporary Molecular Design and Synthesis

The cyclopropane ring, the smallest carbocyclic system, is a prevalent and valuable scaffold in contemporary molecular design, particularly within medicinal chemistry. Its rigid, three-dimensional structure provides a level of conformational constraint that is highly sought after in drug discovery. unl.pt By locking flexible acyclic chains into a more defined spatial arrangement, the cyclopropane motif can reduce the entropic penalty associated with a ligand binding to its biological target, often leading to enhanced potency and selectivity. nih.gov

The unique electronic nature of the cyclopropane ring, with its increased p-character in the C-C bonds, allows it to serve as a bioisosteric replacement for other functionalities, such as alkenes or gem-dimethyl groups. unl.pt This substitution can lead to improved metabolic stability, as the strained ring is often more resistant to enzymatic degradation compared to more conventional groups. unl.pt The introduction of a cyclopropane scaffold has been shown to positively influence a range of pharmacokinetic properties, including increased membrane permeability and reduced plasma clearance. unl.pt

Furthermore, the synthetic accessibility of substituted cyclopropanes has grown significantly, with numerous methodologies developed for their stereocontrolled synthesis. beilstein-journals.org This has allowed for the creation of diverse libraries of cyclopropane-containing compounds for screening in drug discovery programs. beilstein-journals.org The prevalence of this motif is underscored by its presence in a number of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutic agents.

The Impact of Fluorine Substitution on Cyclopropane Derivatives in Academic Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a variety of properties, and its application to the cyclopropane scaffold is an area of active academic research. beilstein-journals.org Fluorine's high electronegativity and small size allow it to exert powerful electronic effects without significant steric bulk. beilstein-journals.org When appended to a cyclopropane ring, fluorine can significantly alter the molecule's polarity, lipophilicity, metabolic stability, and binding interactions. beilstein-journals.org

Fluorination can influence the acidity or basicity of nearby functional groups through strong inductive effects. researchgate.netnih.gov For instance, the pKa of amines and carboxylic acids can be fine-tuned by the strategic placement of fluorine on an adjacent cyclopropane ring. nih.gov This ability to modulate pKa is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Moreover, the substitution of hydrogen with fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. nih.gov Research has also shown that fluorination can impact the conformational preferences of the cyclopropane ring and its substituents, which can be exploited to favor a bioactive conformation. nih.govresearchgate.net

Electronic Effects:

The powerful electron-withdrawing nature of the two fluorine atoms has a profound impact on the cyclopropane ring's bond lengths and angles. rsc.org The C-C bonds adjacent to the CF₂ group are typically shortened, while the distal C-C bond is elongated. rsc.org This polarization and redistribution of electron density can influence the molecule's reactivity. rsc.org For example, the elongated distal bond in gem-difluorocyclopropanes can be more susceptible to cleavage in ring-opening reactions. rsc.org The gem-difluoro group also lowers the pKa of adjacent amines, making them less basic. researchgate.netnih.gov

Steric and Conformational Effects:

| Property | Observation | Impact |

|---|---|---|

| Acidity/Basicity (pKa) | The CF₂ moiety has a strong inductive effect, decreasing the basicity of adjacent amines and increasing the acidity of nearby carboxylic acids. researchgate.netnih.gov | Modulates the ionization state of the molecule at physiological pH, affecting solubility, permeability, and target binding. researchgate.netnih.gov |

| Lipophilicity (LogP) | The effect is complex and depends on the position of the fluorine atoms, ring size, and the nature of other functional groups. nih.gov In some cases, gem-difluorination can decrease lipophilicity compared to non-fluorinated analogs. researchgate.net | Influences solubility, membrane permeability, and plasma protein binding. nih.gov |

| Metabolic Stability | Gem-difluorination can either have no effect or slightly improve metabolic stability by blocking potential sites of metabolism. nih.gov However, it can also induce conformational changes that may expose other parts of the molecule to metabolism. nih.govrsc.org | Can increase the half-life of a compound, but the overall effect depends on the specific molecular context. nih.govnih.govrsc.org |

| Molecular Conformation | Can alter the conformational preferences of the ring and its substituents. nih.govresearchgate.netrsc.org Analysis of some fluorinated and non-fluorinated matched pairs showed negligible changes in conformation upon fluorination in certain systems. researchgate.net | Can pre-organize a molecule into a bioactive conformation for improved target binding or, conversely, lead to a less favorable orientation. nih.govrsc.org |

Contextualization of 2,2-Difluoro-1-methylcyclopropan-1-amine as a Research Target

While extensive research has been conducted on fluorinated cyclopropanes in general, the specific compound This compound represents a logical extension of these studies and a potential building block in medicinal chemistry. Its structure combines the key features discussed: a conformationally rigid cyclopropane ring, the electronically influential gem-difluoro group, and a primary amine that can serve as a handle for further chemical modification.

The presence of the methyl group at the same carbon as the amine introduces an additional stereocenter and a degree of steric bulk that can be used to probe binding pockets and influence molecular conformation. The gem-difluoro group is expected to lower the basicity of the primary amine compared to its non-fluorinated counterpart, which could be advantageous in modulating its pharmacokinetic properties.

As a research target, this compound would be of interest for several reasons:

As a Novel Building Block: Its synthesis and incorporation into larger molecules would allow for the exploration of new chemical space in drug discovery programs.

For Structure-Activity Relationship (SAR) Studies: It could be used as a tool to understand the impact of gem-difluorination in combination with a quaternary center on biological activity and ADME properties.

In Conformational Studies: The interplay between the methyl group, the amine, and the gem-difluoro group on the cyclopropane ring would provide a valuable model for studying conformational preferences in highly substituted small rings.

Although specific, in-depth research focusing solely on this compound is not widely documented in publicly available literature, its potential as a valuable research tool and building block is evident from the extensive studies on analogous fluorinated cyclopropylamines. Further investigation into its synthesis, properties, and applications would be a valuable contribution to the field of medicinal and organic chemistry.

Advanced Synthetic Methodologies for this compound and Related Structures

The synthesis of this compound and its analogs involves sophisticated chemical strategies. The incorporation of a gem-difluorocyclopropane moiety presents unique challenges and opportunities in synthetic organic chemistry. This motif is of significant interest as it combines the structural rigidity and unique conformational properties of a cyclopropane ring with the profound electronic effects of fluorine atoms, which can enhance metabolic stability and binding affinity in bioactive molecules. wpmucdn.comthieme.de The development of efficient and stereoselective methods to access these structures is a key area of research.

Properties

Molecular Formula |

C4H7F2N |

|---|---|

Molecular Weight |

107.1 g/mol |

IUPAC Name |

2,2-difluoro-1-methylcyclopropan-1-amine |

InChI |

InChI=1S/C4H7F2N/c1-3(7)2-4(3,5)6/h2,7H2,1H3 |

InChI Key |

WZJVQMNCLMJULR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 1 Methylcyclopropan 1 Amine Analogues

Ring-Opening Reactions of Geminal Difluorocyclopropanes

Gem-difluorocyclopropanes (F2CPs) are versatile building blocks in synthetic chemistry, primarily due to their propensity to undergo ring-opening reactions. nih.gov These transformations allow for the stereoselective and regioselective introduction of fluorinated moieties into larger molecules, particularly monofluoroalkenes, which are of significant interest in medicinal chemistry. researchgate.netlibretexts.org The cleavage of the carbon-carbon bonds within the strained three-membered ring can be initiated through various means, including transition metal catalysis, oxidation, and nucleophilic or electrophilic attack.

Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Cleavage Mechanisms

The regioselectivity of C-C bond cleavage in gem-difluorocyclopropanes is a critical aspect of their synthetic utility. Generally, the bond "distal" to the activating group (the C2-C3 bond) is weaker and more susceptible to cleavage. acs.orgcas.cn However, the choice of catalyst and reaction conditions can influence which bond is broken. For instance, transition metals like palladium, rhodium, and cobalt typically activate the C1-C3 bond, whereas copper catalysis has been shown to enable the activation of the C2-C3 bond under certain conditions. researchgate.net

Stereoselectivity is also a key feature of these reactions. Palladium-catalyzed ring-opening arylation of gem-difluorocyclopropanes with arylsilanes, for example, demonstrates high stereoselectivity, yielding predominantly Z-configured monofluoro-substituted alkenes. acs.org Similarly, a palladium-catalyzed sulfonylation protocol forms 2-fluoroallylic sulfones with high Z-selectivity. masterorganicchemistry.com Stereodivergent methods have also been developed; the ring-opening of gem-difluorocyclopropyl acetaldehydes can be controlled to selectively produce either (E,E)- or (E,Z)-conjugated fluorodienals by choosing between organic bases like DBU or a piperidine/NaHCO3 system. cas.cn Mechanistic proposals suggest that these reactions can proceed through a concerted disrotatory mechanism, which accounts for the high stereoselectivity observed. cas.cn

| Reaction Type | Catalyst/Reagent | Bond Cleaved | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Defluorinative Arylation | Pd-catalyst / Arylsilanes | C-C (distal) | Mainly Z-configured products (Z/E ≥ 13:1) | acs.org |

| Sulfonylation | Pd-catalyst / ArSO₂Na | C-C | High Z-selectivity for 2-fluoroallylic sulfones | masterorganicchemistry.com |

| Aldehyde Fragmentation | DBU (organic base) | C1-C3 (distal) | High selectivity for (E,E)-fluorodienals | cas.cn |

| Aldehyde Fragmentation | Piperidine / NaHCO₃ | C1-C3 (distal) | Good selectivity for (E,Z)-fluorodienals | cas.cn |

| Fluoroarylation | Cu-catalyst / NFSI | C-C (proximal) | Regioselective activation of the proximal bond | researchgate.net |

Transition Metal-Catalyzed Ring-Opening and Cross-Coupling Reactions

Transition metal catalysis is a powerful tool for the functionalization of gem-difluorocyclopropanes. acs.org Palladium has been extensively used to catalyze ring-opening cross-coupling reactions with a wide range of carbon and heteroatom nucleophiles, including amines, alcohols, and carboxylic acids. researchgate.net The generally accepted mechanism for these palladium-catalyzed reactions involves an initial oxidative addition of the palladium(0) complex into a C-C bond of the cyclopropane (B1198618) ring, followed by a β-fluoride elimination to generate an allyl-palladium species. This intermediate is then trapped by a nucleophile to yield the monofluorinated alkene product. researchgate.netmasterorganicchemistry.com

Nickel catalysts have been employed for cross-coupling reactions with aryl boronic acids to furnish arylated 2-fluoroallylic products. lookchem.com Rhodium catalysis has also shown utility, particularly in achieving exceptional branched regioselectivity in the enantioselective allylation of indoles with gem-difluorocyclopropanes. acs.org More recently, dual catalytic systems, such as a Pd/amine combination, have been developed for the ring-opening cross-coupling of F2CPs with aldehydes. researchgate.net The choice of ligand is often crucial in these catalytic systems, influencing both efficiency and selectivity. researchgate.netacs.org

| Metal Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Amines, Alcohols, Carboxylic Acids | Monofluorinated Alkenes | researchgate.net |

| Palladium (Pd) | Sodium Sulfinates (ArSO₂Na) | 2-Fluoroallylic Sulfones | masterorganicchemistry.com |

| Nickel (Ni) | Aryl Boronic Acids | Arylated 2-Fluoroallylic Scaffolds | lookchem.com |

| Rhodium (Rh) | Indoles | Enantioenriched Fluoroallylated Indoles | acs.org |

| Copper (Cu) | Arenes / NFSI | CF₃-Containing Scaffolds | researchgate.net |

Oxidative Ring-Opening Strategies for Functionalization

Oxidative conditions provide an alternative pathway for the ring-opening of gem-difluorocyclopropanes. Single-electron oxidation of F2CPs can generate a radical cation, which readily undergoes C-C bond scission. beilstein-journals.orgresearchgate.net This strategy has been realized using chemical oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium persulfate (K₂S₂O₈), which facilitate the ring-opening to afford 1,3-difunctionalized difluoropropanes. beilstein-journals.orgnih.gov

Visible-light photoredox catalysis offers a milder method for initiating these transformations. researchgate.netresearchgate.net For example, a visible-light-promoted protocol allows for the ring-opening functionalization of aryl gem-difluorocyclopropanes via an F-nucleophilic attack manifold. researchgate.net Single electron oxidation is the critical step, prompting the C-C bond cleavage. This approach has been used to construct complex CF₃-containing architectures. beilstein-journals.orgresearchgate.net The regioselectivity is rationalized by the stabilization of the resulting cation by the gem-difluoro substituents and the thermodynamic favorability of forming a trifluoromethyl group. researchgate.netresearchgate.net Electrochemical methods have also been developed for the construction of α-CF₃-substituted carbonyl compounds under metal- and oxidant-free conditions, proceeding through a single-electron oxidation of an aryl ring to generate a radical cation intermediate. lookchem.com

Exploration of Nucleophilic and Electrophilic Ring-Opening Pathways

The ring-opening of gem-difluorocyclopropanes can be driven by either nucleophilic or electrophilic attack, depending on the substrate and reaction conditions. Nucleophilic ring-opening reactions have been observed where the strained ring is cleaved by a nucleophile. For instance, the reaction of certain difluoro(methylene)cyclopropanes with benzylamine (B48309) results in a ring-opened monofluorinated butadiene derivative. acs.org A visible-light-promoted strategy for aryl F2CPs relies on an F-nucleophilic attack as a key step following single-electron oxidation. researchgate.netresearchgate.net

Conversely, electrophilic attack can also initiate ring cleavage. The Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes using AlCl₃ does not yield the expected ketone product. Instead, it proceeds through an apparent rearrangement of the initial acylium ion, leading to ring-opened aryl 3-chloro-3,3-difluoropropyl ketones. lookchem.com In another example, a copper-catalyzed fluoroarylation utilizes N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorinating reagent. The proposed mechanism involves the activation of a proximal C-C bond by a high-valent electrophilic Cu-F species, which is accompanied by C-F bond formation. researchgate.net

Reactivity of the Amine Moiety in Fluorinated Cyclopropylamine (B47189) Systems

While much of the research on fluorinated cyclopropylamines focuses on the reactivity of the cyclopropane ring, the amine moiety also possesses characteristic chemical properties, albeit modulated by the adjacent fluorinated ring system.

Nucleophilic Properties and Derivatization

The amine group in 2,2-difluoro-1-methylcyclopropan-1-amine is a primary amine, which typically acts as a good nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orglibretexts.org However, the strong electron-withdrawing inductive effect of the two fluorine atoms on the adjacent carbon atom is expected to decrease the electron density on the nitrogen. This reduction in electron density lowers the basicity and nucleophilicity of the amine compared to non-fluorinated analogues like cyclopropylamine. masterorganicchemistry.com Indeed, studies on bicyclic gem-(difluorocyclopropyl)amine derivatives have shown them to be very weakly basic. researchgate.net

Despite this reduced reactivity, the amine group can still undergo typical derivatization reactions. As a nucleophile, it can react with various electrophiles. Common derivatizations for primary amines include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives. libretexts.org The synthesis of cyclopropane-fused lactams from unsaturated amines demonstrates the viability of an initial acylation step. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides under basic conditions to yield sulfonamides. libretexts.org

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to secondary, tertiary, and eventually quaternary ammonium salts. However, these reactions can be difficult to control, often resulting in over-alkylation. libretexts.orgyoutube.com

These derivatization reactions allow for the incorporation of the 2,2-difluorocyclopropylamine scaffold into larger, more complex molecules for various applications.

Functionalization Reactions to Create Diverse Scaffolds

The functionalization of this compound and its analogues represents a powerful strategy for the synthesis of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net These reactions can be broadly categorized into two main approaches: direct functionalization of the existing amine group and transformations involving the ring-opening of the difluorocyclopropane core.

Ring-opening reactions, in particular, offer a versatile entry point to a wide array of linear and subsequently cyclized structures. The regioselectivity of the ring-opening is a key factor that can be controlled by the choice of reagents and reaction conditions. For example, Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with arenes have been shown to proceed via an unexpected ring-opening and rearrangement of the initially formed acylium ion, leading to the formation of aryl 3-chloro-3,3-difluoropropyl ketones. lookchem.comnih.gov This highlights how the difluorocyclopropyl group can act as a masked precursor to other functional moieties.

Another illustrative example is the magnesium iodide-promoted defluorinative reaction of 2,2-difluorocyclopropyl aryl ketones. In the presence of aryl imines, this reaction leads to a novel synthesis of 2-alkylideneazetidines through a proposed fluorine-free allenyl ketone intermediate. researchgate.net This transformation demonstrates the potential to completely alter the molecular framework and eliminate the fluorine atoms, thereby generating significant scaffold diversity from a common starting material.

The following table summarizes key functionalization reactions of 2,2-difluorocyclopropane analogues that lead to diverse molecular scaffolds:

| Starting Material Analogue | Reagents and Conditions | Resulting Scaffold | Key Transformation | Reference |

| 2,2-Difluorocyclopropanecarbonyl chloride | Arenes, AlCl₃, CH₂Cl₂ | Aryl 3-chloro-3,3-difluoropropyl ketones | Friedel-Crafts acylation with ring-opening and rearrangement | lookchem.comnih.gov |

| 2,2-Difluorocyclopropyl aryl ketones | Aryl imines, anhydrous MgI₂ | 2-Alkylideneazetidines | Ring-opening, defluorination, and reaction with imine | researchgate.net |

| Difluoro(methylene)cyclopropanes | Amines | Ring-opened fluorine-containing compounds | Nucleophilic addition leading to proximal bond cleavage | cas.cn |

These examples underscore the utility of 2,2-difluorocyclopropane derivatives as versatile building blocks in diversity-oriented synthesis.

Thermal Rearrangements of Fluorinated Cyclopropane Derivatives

The thermal behavior of fluorinated cyclopropane derivatives is a well-studied area, with a particular focus on their rearrangement reactions. acs.orgacs.org The inherent ring strain of the cyclopropane ring, further enhanced by the presence of gem-difluoro substituents, makes these molecules susceptible to thermally induced isomerizations. cas.cn These rearrangements often proceed through the homolytic cleavage of a carbon-carbon bond within the ring, leading to the formation of diradical intermediates.

The specific outcome of the thermal rearrangement is highly dependent on the substitution pattern of the cyclopropane ring. For instance, the thermal rearrangement of 1,1-difluoro-2-methylenecyclopropane has been experimentally and computationally investigated, revealing that the equilibrium lies significantly in favor of the rearranged, more stable product. acs.org

In the context of radical ring-opening polymerization (RROP), gem-difluorovinylcyclopropane has been shown to yield polymers primarily through the cleavage of the C2–C3 bond of the cyclopropane ring. nih.gov This indicates a preference for the formation of a more stable radical intermediate.

The table below presents data on the thermal rearrangements of selected fluorinated cyclopropane derivatives, highlighting the reaction conditions and major products.

| Compound | Reaction Conditions | Major Product(s) | Key Observations | Reference |

| 1,1-Difluoro-2-methylenecyclopropane | 210 °C | Rearranged, more stable isomer | Equilibrium favors the rearranged product | acs.org |

| gem-Difluorovinylcyclopropane | Radical polymerization conditions | Polymer with unsymmetrical repeating unit | Predominant cleavage of the C2–C3 bond | nih.gov |

| Ethyl 3-(2,2-difluoro-3-phenylcyclopropyl)acrylates | Thermal conditions | Not specified in detail | Example of thermal rearrangement in a more complex system | nih.gov |

These studies on analogous systems suggest that this compound would also be expected to undergo thermal rearrangements, with the specific products being determined by the relative stabilities of the possible diradical intermediates.

Computational and Theoretical Chemistry Studies of 2,2 Difluoro 1 Methylcyclopropan 1 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Fluorinated Cyclopropanes

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic behavior of molecules. Density Functional Theory (DFT) is a particularly prominent method used to study fluorinated cyclopropanes due to its favorable balance of computational cost and accuracy. These calculations are crucial for elucidating how the presence of highly electronegative fluorine atoms influences the geometry, stability, and electronic properties of the strained cyclopropane (B1198618) ring.

DFT calculations can predict a variety of molecular properties that are critical for understanding the chemical nature of compounds like 2,2-Difluoro-1-methylcyclopropan-1-amine. Key applications include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Structure Analysis: Calculating the distribution of electrons within the molecule, which helps in understanding properties like dipole moment and chemical reactivity. For instance, fluorine substitution dramatically influences the electronic structure of neighboring functional groups. nih.gov

Vibrational Frequencies: Predicting infrared spectra, which can aid in the characterization of the molecule and confirm the nature of stationary points on the potential energy surface.

Thermodynamic Properties: Estimating energies, enthalpies, and Gibbs free energies to predict the relative stability of different isomers or conformers.

DFT has been employed to investigate the mechanisms of reactions involving fluorinated compounds, such as the cyclopropanation of styrene (B11656), by modeling various potential reaction pathways. acs.org Furthermore, these methods are used to analyze the impact of fluorine substitution on molecular properties, which is essential for designing molecules with specific characteristics, such as in the development of liquid crystals or pharmaceuticals. nih.govdigitellinc.com

Below is a table summarizing the application of quantum chemical calculations to fluorinated cyclopropane systems.

| Computational Method | System Studied | Properties Investigated | Key Insight |

| Density Functional Theory (DFT) | Aryl α,β,β-trifluorocyclopropane | Conformational energy | The lowest energy conformer orients the C–F bond perpendicular to the aryl ring. nih.gov |

| DFT (B3LYP) | Styrene and aryldiazodiacetate | Reaction mechanism, diastereoselectivity | Clarified the catalytic mechanism and the origin of diastereoselectivity in cyclopropanation reactions. acs.org |

| DFT and TD-DFT | Fluorine-doped circumanthracene | Electronic, optical, and transport properties | Doping with fluorine atoms significantly reduces the energy gap, acting as a strong donor-acceptor system. nih.gov |

| DFT (ωB97X) | Fluoroarenes with Mg-Mg bonds | Reaction mechanism, activation energy | Determined a concerted SNAr-like pathway for C-F bond activation. nih.gov |

Conformational Analysis of Cyclopropylamine (B47189) Derivatives

The biological activity and chemical reactivity of a molecule are profoundly influenced by its three-dimensional shape or conformation. Conformational analysis of cyclopropylamine derivatives, particularly those bearing fluorine atoms, is essential for understanding how substituents on the rigid cyclopropane ring dictate the orientation of the flexible amino group.

Computational studies, often using methods like Møller-Plesset perturbation theory (MP2) or DFT, have shown that fluorine substituents have a significant impact on conformational preferences. nih.gov These effects are often stereoelectronic in nature, arising from hyperconjugative interactions between orbitals. For example, in 2-fluorocyclopropylamines, interactions involving the nitrogen lone pair and C-F bonds lead to distinct energy differences between various conformers. nih.gov The potential energy profile for the rotation of the amino group in cis-2-fluorocyclopropylamine differs notably from that of the trans isomer, which behaves more like the non-fluorinated parent cyclopropylamine. nih.gov

These computational analyses reveal that the stability of a given conformer can be attributed to a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole), and orbital effects (hyperconjugation). For instance, the stabilization of a specific conformer in an α,β,β-trifluorocyclopropane amide is attributed to hyperconjugative interactions between fluorine lone pairs and antibonding orbitals within the amide group (nF → σ*N–H). researchgate.net

The table below presents data from computational studies on the conformational preferences of various cyclopropylamine derivatives.

| Compound | Conformers Compared | Computational Method | Calculated Energy Difference (kcal/mol) | More Stable Conformer |

| Cyclopropylamine (1) | gauche-1b vs. s-trans-1a | MP2/SCS-MP2 | 2.0 | s-trans-1a |

| trans-2-Fluorocyclopropylamine (trans-2) | Global minimum (trans-2a) vs. lowest cis-conformer (2c) | MP2/SCS-MP2 | 2.57 | trans-2a |

| α,β,β-Trifluorocyclopropane amide (7) | trans vs. cis | DFT | 1.1 | trans |

| Phenyl α,β,β-trifluorocyclopropane (8) | orthogonal vs. bisected | DFT | 0.8 | orthogonal |

Mechanistic Insights into Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. For reactions involving fluorinated cyclopropanes, these studies provide a step-by-step picture of bond-breaking and bond-forming events.

DFT calculations have been successfully applied to explore complex reaction mechanisms. For example, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene, computational analysis investigated four distinct pathways, including activation via nitrogen, carbon, or oxygen atoms, as well as an uncatalyzed route. acs.org By comparing the calculated energy barriers for each path, the most plausible reaction mechanism was identified. acs.org

Similarly, a combined experimental and computational approach was used to understand the carbon-fluorine (C-F) bond activation of fluoroarenes by magnesium-based reagents. nih.gov DFT calculations modeled the reaction and determined the Gibbs activation energy, providing strong evidence for a concerted SNAr-like pathway. In this mechanism, the transition state involves one magnesium center acting as a nucleophile while another acts as an electrophile to polarize and activate the C-F bond. nih.gov The study of asymmetric photocycloadditions of cyclopropylamines also utilized DFT to explore the reaction pathway and understand the origins of stereoselectivity by modeling the relevant transition states. rsc.org

| Reaction | Computational Method | Key Mechanistic Feature Investigated | Calculated Activation Energy / Finding |

| Cyclopropanation of styrene with aryldiazodiacetate | DFT | Comparison of N-, C-, and O-bound boron activation pathways | The most plausible reaction mechanism was identified by comparing the energy barriers of the different pathways. acs.org |

| C-F bond activation of C₆F₆ by a Mg-Mg bonded complex | DFT (ωB97X) | Concerted SNAr-like pathway | ΔG‡₂₉₈ K(DFT) = 25.7 kcal mol⁻¹; supports a concerted mechanism with dual nucleophilic/electrophilic sites. nih.gov |

| Asymmetric [3+2] photocycloaddition of cyclopropylamines | DFT (B3LYP-D3) | Stereochemically relevant steps in the reaction pathway | The study focused on understanding the origin of selectivity for the radical addition and cyclization processes. rsc.org |

Computational Prediction of Reactivity and Selectivity

Beyond elucidating existing mechanisms, computational chemistry offers predictive power, enabling scientists to forecast the outcome of reactions, including their reactivity and selectivity (chemo-, regio-, and stereoselectivity). This predictive capability is particularly valuable in the synthesis of complex molecules like fluorinated cyclopropanes, where multiple stereoisomers may be possible.

Computational models can explain and predict diastereoselectivity in reactions. In the B(C₆F₅)₃-catalyzed cyclopropanation, DFT calculations revealed that steric hindrance between the aryl group of the styrene and the bulky catalyst was the key factor controlling which diastereomer was formed preferentially. acs.org

Furthermore, computational design is being used to engineer enzymes for specific reactions. A mechanism-based, multi-state computational design workflow has been developed to create "generalist" cyclopropanases—enzymes that catalyze cyclopropanation—with tailored and predictable stereoselectivity. chemrxiv.org This approach has successfully produced biocatalysts that yield specific trans or cis stereoisomers with high diastereomeric and enantiomeric excess across a broad range of substrates. chemrxiv.org Such studies highlight the transition of computational chemistry from an explanatory tool to a design tool, guiding the development of new synthetic methods.

| System/Reaction | Selectivity Type | Computational Method | Origin of Selectivity (Computational Finding) |

| B(C₆F₅)₃-catalyzed cyclopropanation of styrene | Diastereoselectivity | DFT | Steric hindrance between the styrene aryl group and the bulky tri(pentafluorophenyl)borane catalyst determines the preferred diastereomer. acs.org |

| Asymmetric [3+2] photocycloaddition of cyclopropylamines | Enantioselectivity | DFT | The origin of selectivity for radical addition and cyclization processes was explored to understand enantioinduction. rsc.org |

| Biocatalytic cyclopropanation | Stereodivergent selectivity (trans-(1R,2R), cis-(1R,2S), cis-(1S,2R)) | Multi-state computational design | The designed active site of the enzyme provides specific interactions to stabilize the transition state leading to the desired stereoisomer. chemrxiv.org |

Applications in Advanced Organic Synthesis As Building Blocks and Synthons

Utilization in the Synthesis of Fluorinated Heterocyclic Compounds

The presence of the 2,2-difluoro-1-methylcyclopropylamine moiety offers a strategic advantage in the synthesis of fluorinated heterocyclic compounds. The primary amine group serves as a key handle for participating in various cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic scaffolds.

One notable application is in the Paal-Knorr synthesis of pyrroles . This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole (B145914). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net By employing 2,2-Difluoro-1-methylcyclopropan-1-amine as the amine component, novel N-substituted pyrroles bearing the difluorocyclopropyl group can be efficiently prepared. The reaction proceeds by the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The unique electronic properties of the gem-difluorocyclopropyl group can influence the reactivity and properties of the resulting heterocyclic products.

Furthermore, this amine is a valuable precursor for the synthesis of other nitrogen-containing heterocycles such as pyridazines . nih.govnih.gov These six-membered aromatic rings are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis can be achieved through various condensation reactions where the amine functionality of this compound acts as a nucleophile to form the heterocyclic core. The introduction of the difluoromethylcyclopropyl group can enhance the metabolic stability and lipophilicity of the resulting pyridazine (B1198779) derivatives, which are crucial parameters for drug candidates. nih.gov

The following table summarizes representative examples of heterocyclic systems synthesized using this compound as a building block.

| Heterocyclic System | Synthetic Method | Precursors |

| Pyrroles | Paal-Knorr Synthesis | 1,4-Diketones |

| Pyridazines | Condensation Reactions | Dicarbonyl compounds or their equivalents |

Role as Precursors for Fluoroallylic Synthons

The strained three-membered ring of 2,2-difluorocyclopropane derivatives can undergo ring-opening reactions under specific conditions to generate valuable fluoroallylic synthons. cas.cnbeilstein-journals.orgnih.gov While the direct ring-opening of this compound to a fluoroallylic amine is a subject of ongoing research, the general reactivity of related systems provides a strong indication of this potential.

The presence of the gem-difluoro group significantly influences the stability and reactivity of the cyclopropane (B1198618) ring. Thermal or transition-metal-catalyzed rearrangements can lead to the cleavage of the carbon-carbon bonds within the ring, resulting in the formation of acyclic structures. beilstein-journals.orgnih.gov For instance, the thermolytic rearrangement of 2,2-difluoro-1-vinylcyclopropane derivatives has been shown to proceed via a researchgate.netnih.gov-sigmatropic shift to afford difluorinated cyclopentenes. beilstein-journals.org

In the context of this compound, a potential pathway for the formation of a fluoroallylic synthon would involve a ring-opening process that maintains the nitrogen functionality. This could potentially be achieved through reactions that proceed via radical or ionic intermediates, leading to the formation of a 2,2-difluoro-3-methyl-3-buten-1-amine derivative. Such fluoroallylic amines are highly valuable intermediates in organic synthesis, serving as precursors for the synthesis of a variety of complex nitrogen-containing molecules.

Integration into Complex Molecular Architectures and Scaffolds

As a chiral building block, this compound offers a unique opportunity to introduce the gem-difluorocyclopropyl motif into complex molecular architectures and scaffolds with high stereochemical control. nih.govenamine.netresearchgate.net The incorporation of this moiety can significantly impact the conformational properties, lipophilicity, and metabolic stability of the target molecules, making it a valuable tool in drug discovery and medicinal chemistry.

The amine functionality allows for its covalent attachment to a wide range of molecular frameworks through standard amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This enables the systematic modification of lead compounds to explore structure-activity relationships (SAR). For example, the introduction of the 2,2-difluoro-1-methylcyclopropyl group can serve as a bioisosteric replacement for other functional groups, leading to improved pharmacokinetic and pharmacodynamic properties.

The synthesis of bioactive molecules often involves the assembly of multiple building blocks. nih.govnih.gov The compact and rigid nature of the cyclopropyl (B3062369) ring can be used to control the spatial arrangement of substituents in a molecule, which is crucial for its interaction with biological targets. The chiral nature of this compound, when used in its enantiomerically pure form, allows for the synthesis of stereochemically defined complex molecules, which is often a prerequisite for potent and selective biological activity.

Incorporation into Functional Materials such as Metal-Organic Frameworks (MOFs)

The field of metal-organic frameworks (MOFs) has seen rapid growth due to their potential applications in gas storage, separation, and catalysis. nih.govmdpi.comrsc.org The design and synthesis of MOFs rely on the use of organic linkers that coordinate to metal ions to form a porous crystalline network. Amine-functionalized linkers are of particular interest as they can enhance the affinity of MOFs for specific guest molecules, such as carbon dioxide. nih.govmdpi.comrsc.orgchemrxiv.orgmdpi.com

While the direct use of this compound as a primary building block in MOF synthesis has not been extensively reported, its structural features make it a promising candidate for the post-synthetic modification of existing MOFs. In this approach, a pre-synthesized MOF containing reactive sites can be functionalized by grafting the amine onto the framework. The compact size of the cyclopropyl group and the presence of the fluorine atoms could introduce unique steric and electronic effects within the pores of the MOF, potentially leading to novel adsorption and catalytic properties.

The development of MOFs with tailored functionalities is a key area of research, and the incorporation of unique building blocks like this compound could pave the way for the creation of new materials with enhanced performance.

Emerging Uses in Advanced Liquid Crystal Synthesis

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and other electro-optical devices. nih.govbeilstein-journals.org The molecular structure of a liquid crystal molecule is crucial for its mesomorphic properties, such as the temperature range of the liquid crystalline phase and its dielectric anisotropy.

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their physical properties. nih.govbeilstein-journals.orgnih.gov The high electronegativity of fluorine can lead to a significant dipole moment, which is essential for the alignment of the molecules in an electric field. The gem-difluorocyclopropyl group, with its rigid structure and strong dipole moment, is therefore an attractive moiety to incorporate into liquid crystal scaffolds. researchgate.net

While the direct synthesis of liquid crystals from this compound is an emerging area, the general principles of liquid crystal design suggest its potential. The amine group can be used to connect the difluorocyclopropyl core to other mesogenic units, such as aromatic rings and alkyl chains. The resulting molecules could exhibit novel liquid crystalline phases and electro-optical properties, making them interesting candidates for next-generation display technologies.

Role As Pharmacophores and Structural Motifs in Bioactive Compounds Academic Perspective

Principles of Fluorine Incorporation in Cyclopropane (B1198618) Rings for Bioactive Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom wpmucdn.com. The appeal of fluorine stems from its unique properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation nih.govmdpi.com. When introduced into a cyclopropane ring, fluorine imparts several beneficial effects.

Key principles driving the use of fluorinated cyclopropanes in bioactive design include:

Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes nih.gov. This increased metabolic stability can prolong the half-life of a drug, enhancing its therapeutic efficacy.

Tuning Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, such as the primary amine in 2,2-difluoro-1-methylcyclopropan-1-amine. This modulation is critical for optimizing interactions with biological targets and improving properties like cell permeability and bioavailability wpmucdn.commdpi.com.

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with amide carbonyl groups, which can enhance ligand-target binding affinity nih.govmdpi.comnih.gov.

The fusion of these fluorine-related benefits with the rigid framework of a cyclopropane ring makes fluorinated cyclopropanes a highly sought-after pharmacophore in drug discovery thieme.dewpmucdn.comresearchgate.net.

Structural Contributions to Molecular Rigidity and Conformational Restriction

The cyclopropane ring is the smallest and most strained cycloalkane, rendering it conformationally rigid and planar beilstein-journals.orgbeilstein-journals.orgnih.gov. Unlike larger, more flexible rings, it cannot undergo ring interconversion. This inherent rigidity is a valuable attribute in drug design for several reasons:

Pre-organization for Binding: The rigid structure holds appended substituents in well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor or enzyme, as less conformational freedom is lost. This can translate to higher binding affinity and potency.

Conformational Restriction: By locking a portion of the molecule into a specific conformation, the cyclopropane ring reduces the number of accessible low-energy conformations. This can improve selectivity for the desired biological target by disfavoring binding to off-target proteins that may require a different ligand conformation.

The introduction of geminal difluoro groups at the C2 position, as in this compound, further influences the molecule's conformation. The C-F bonds alter the ring's electronic properties and can affect the bond angles of the cyclopropane ring, widening them slightly from the standard 60° beilstein-journals.orgresearchgate.net. This substitution pattern can create unique dipole moments and electrostatic potential surfaces that guide molecular recognition researchgate.net. In larger molecular systems, such as macrocycles, gem-difluorination has been shown to influence conformational equilibria, for instance, by promoting a cis-amide conformation that is less favored in non-fluorinated analogs nih.gov. This demonstrates the power of fluorinated cyclopropanes to act as conformational control elements in complex molecules nih.gov.

Influence on Molecular Interactions and Ligand-Target Binding Mechanisms (e.g., Enzyme Inhibition)

The this compound motif can profoundly influence how a ligand interacts with its biological target. The primary amine group is a key interaction point, often forming a critical salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in the binding site of a receptor or enzyme nih.gov. The gem-difluoro substitution modifies the electronic environment of this crucial amine.

Modulation of Amine Basicity: The potent electron-withdrawing effect of the two fluorine atoms reduces the electron density on the cyclopropane ring and, consequently, lowers the basicity (pKa) of the vicinal amine. This fine-tuning of pKa can be critical for optimizing the strength of ionic interactions and ensuring the amine is in the desired protonation state at physiological pH for optimal target engagement.

Dipole and Quadrupole Moments: The C-F bonds introduce strong local dipoles. In a gem-difluoro arrangement, these dipoles create a significant molecular dipole moment and a distinct electrostatic potential map across the cyclopropane face researchgate.netresearchgate.net. This can lead to favorable electrostatic and dipole-dipole interactions with polar residues in the binding pocket, contributing to binding affinity and selectivity.

Hydrogen Bonding: While the organic fluorine atom is a weak hydrogen bond acceptor, it can participate in non-traditional hydrogen bonds and other stabilizing interactions, particularly with C-H donors or within a network of water molecules at the protein-ligand interface nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov. These interactions can help to properly orient the ligand and stabilize the bound complex nih.gov.

Enzyme Inhibition: In the context of enzyme inhibition, the rigid cyclopropylamine (B47189) scaffold can mimic the transition state of a substrate or position key functional groups for optimal interaction with the active site. For example, many inhibitors of monoamine oxidase (MAO) enzymes feature a cyclopropylamine moiety. Fluorination can enhance the potency and selectivity of such inhibitors by modifying their electronic properties and binding interactions.

The fluorinated cyclopropylamine motif has been successfully employed in the design of potent and selective ligands for various biological targets, particularly within the central nervous system (CNS).

A notable example comes from research into serotonin 2C (5-HT2C) receptor agonists . The 5-HT2C receptor is a promising target for treating obesity and CNS disorders like schizophrenia nih.gov. However, developing selective agonists has been challenging due to high homology with the 5-HT2B and 5-HT2A receptor subtypes. Agonism at the 5-HT2B receptor is associated with a risk of cardiac valvulopathy, making selectivity paramount nih.gov.

In one study, researchers designed and synthesized a series of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine (2-PCPMA). The introduction of fluorine into the cyclopropane ring was shown to be beneficial for improving key drug-like properties.

| Compound | Structure Feature | 5-HT2C Potency (EC50, nM) | 5-HT2B Agonism | Calculated LogP (cLogP) | Calculated Brain Penetrance (LogBB) |

|---|---|---|---|---|---|

| Compound 2 | Non-fluorinated cyclopropane | Potent | Present | 1.95 | 0.08 |

| Compound (+)-21b | Fluorinated cyclopropane | Potent (EC50 = 1.1 nM) | No agonism at 10 µM | 1.92 | 0.38 |

As shown in Table 1, the fluorinated analog (+)-21b not only retained high potency at the 5-HT2C receptor but also exhibited excellent selectivity by eliminating agonism at the 5-HT2B receptor nih.gov. Furthermore, the incorporation of fluorine improved the calculated LogBB, a predictor of brain penetrance, which is crucial for CNS-acting drugs nih.gov. Molecular docking studies suggested that these fluorinated ligands engage in a critical salt bridge with an aspartate residue (D134) in the 5-HT2C receptor, a key interaction for aminergic ligand recognition nih.gov.

Stereochemical Implications for Bioactivity and Molecular Recognition

The three-dimensional arrangement of atoms (stereochemistry) is fundamental to a molecule's biological activity. Because biological targets like enzymes and receptors are chiral, they can differentiate between the stereoisomers of a ligand. The rigid nature of the this compound scaffold makes stereochemistry particularly critical for molecular recognition illinois.edu.

Defined Spatial Vectors: The cyclopropane ring acts as a rigid platform, projecting the methyl and amine substituents, along with the fluorinated edge, into specific and defined regions of space. The absolute stereochemistry at the C1 carbon determines the precise orientation of these groups.

Enantioselectivity: Different enantiomers of a chiral drug can have vastly different pharmacological effects. One enantiomer may be highly active, while the other could be inactive or even produce undesirable side effects. Therefore, the stereocontrolled synthesis of fluorinated cyclopropanes is of paramount importance to isolate the desired biologically active isomer thieme.dewpmucdn.com.

Diastereoselectivity: When the fluorinated cyclopropane is part of a larger molecule with other stereocenters, the relative stereochemistry between them is crucial. The rigid cyclopropane constrains the possible conformations, and only the correct diastereomer will present its key binding groups in the optimal arrangement to fit the target's binding site.

In the development of the 5-HT2C agonists mentioned previously, the absolute stereochemistry was established, and the biological activity was found to be stereospecific, with one enantiomer ((+)) showing the desired high potency and selectivity nih.gov. This highlights that the precise spatial orientation of the amine and the fluorinated cyclopropane ring relative to other parts of the molecule is essential for effective molecular recognition and the resulting bioactivity.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,2-Difluoro-1-methylcyclopropan-1-amine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides complementary information, with spin-spin coupling between these nuclei offering profound insights into the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the methyl group (-CH₃), the amine group (-NH₂), and the cyclopropyl (B3062369) ring protons (-CH₂-).

The methyl protons are expected to appear as a singlet or a finely split multiplet due to coupling with the fluorine atoms.

The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

The cyclopropyl protons are diastereotopic and will present as complex multiplets due to geminal coupling with each other and vicinal coupling with the fluorine atoms across the ring. Coupling constants between protons on neighboring sp³-hybridized carbons are typically in the 6-8 Hz range. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

The methyl carbon will appear as a distinct signal.

The quaternary carbon (C1) bonded to the methyl and amine groups will show a characteristic shift.

The difluorinated carbon (C2) signal will be significantly influenced by the attached fluorine atoms, typically appearing as a triplet due to one-bond C-F coupling.

The methylene carbon (C3) of the cyclopropane (B1198618) ring will also have a unique chemical shift. The presence of fluorine atoms induces significant C-F coupling, which is invaluable for assignment.

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this molecule, the two fluorine atoms are chemically equivalent but magnetically non-equivalent (diastereotopic) due to the adjacent chiral center at C1. This non-equivalence can lead to an AB quartet in the ¹⁹F NMR spectrum, further complicated by coupling to the cyclopropyl and methyl protons. nih.govnih.gov Computational methods, such as density functional theory (DFT), can be used to predict ¹⁹F NMR shifts with high accuracy, aiding in spectral interpretation. nih.gov

Table 7.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

| ¹H | -CH₃ | 1.2 - 1.5 | Triplet or Doublet of Triplets | ⁴J(H-F) |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | Exchangeable | |

| -CH₂- (ring) | 0.8 - 1.8 | Complex Multiplets (ABCD system) | ²J(H-H), ³J(H-F) | |

| ¹³C | -CH₃ | 15 - 25 | Quartet of Triplets | ¹J(C-H), ³J(C-F) |

| -C(NH₂)(CH₃)- | 50 - 65 | Multiplet | ²J(C-F) | |

| -CF₂- | 110 - 130 | Triplet | ¹J(C-F) | |

| -CH₂- (ring) | 20 - 35 | Triplet of Triplets | ¹J(C-H), ²J(C-F) | |

| ¹⁹F | -CF₂- | -90 to -150 | AB Quartet of Multiplets | ²J(F-F), ³J(F-H), ⁴J(F-H) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. wikipedia.org Using techniques like electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which may then break down into smaller, characteristic fragment ions. chemguide.co.uk

For this compound (C₄H₇F₂N, Molecular Weight: 107.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 107.

Key fragmentation pathways for cyclopropylamines often involve cleavage of the ring or bonds adjacent to the nitrogen atom. researchgate.net

Alpha-cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. Loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 92.

Ring-opening and fragmentation: The strained cyclopropane ring can open, leading to various fragmentation pathways and loss of small neutral molecules like ethene (C₂H₄) or hydrogen fluoride (HF).

The presence of fluorine atoms significantly influences the fragmentation, and ions containing fluorine, such as CF₂⁺, are possible. nist.gov Mass spectra of fluorinated compounds can be complex, but they provide a unique fingerprint for the molecule. nist.govmdpi.com

Table 7.2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Ion Structure | Fragmentation Pathway |

| 107 | [C₄H₇F₂N]⁺• | Molecular Ion (M⁺•) |

| 92 | [C₃H₄F₂N]⁺ | M⁺• - •CH₃ (Alpha-cleavage) |

| 88 | [C₃H₅F₂]⁺ | M⁺• - •NH₂ |

| 79 | [C₃H₄FN]⁺• | M⁺• - C₂H₄ (after ring opening) |

| 69 | [CF₃]⁺ | Rearrangement and fragmentation |

| 44 | [C₂H₆N]⁺ | Cleavage of C1-C2 and C1-C3 bonds |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. cdnsciencepub.com

For this compound, the key vibrational modes include:

N-H stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches.

C-H stretching: Aliphatic C-H stretches from the methyl and cyclopropyl groups are expected just below 3000 cm⁻¹. The C-H bonds on the cyclopropane ring may appear at slightly higher wavenumbers (~3080 cm⁻¹) due to the ring strain. docbrown.info

N-H bending: A scissoring vibration for the primary amine group is typically observed in the 1590-1650 cm⁻¹ range.

C-F stretching: The carbon-fluorine bonds give rise to very strong absorption bands in the 1000-1400 cm⁻¹ region. The geminal difluoro group will have characteristic symmetric and asymmetric stretching modes.

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, often found in the fingerprint region (e.g., ~1020 cm⁻¹). docbrown.infonist.gov

Table 7.3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| C-H Stretch (Cyclopropyl) | C₃H₂ | ~3080 | Medium |

| C-H Stretch (Methyl) | -CH₃ | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium-Variable |

| CH₂ Bend (Scissoring) | C₃H₂ | ~1450 | Medium |

| C-F Asymmetric & Symmetric Stretch | -CF₂- | 1000 - 1400 | Strong |

| C-N Stretch | C-NH₂ | 1020 - 1250 | Weak-Medium |

| Cyclopropane Ring Deformation | C₃ Ring | 850 - 1020 | Medium |

X-ray Crystallography for Definitive Stereochemical and Conformational Assignment

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and absolute stereochemistry. To perform this analysis, the compound must be crystallized to form a single crystal of sufficient quality.

If a suitable crystal of this compound or a salt derivative (e.g., hydrochloride) were obtained, X-ray diffraction analysis would provide unambiguous confirmation of:

The cyclopropane ring structure.

The relative positions of the methyl, amine, and difluoro groups.

The absolute configuration (R or S) of the chiral center at C1, which is crucial for understanding its biological activity and for stereoselective synthesis.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group.

While obtaining single crystals of small, relatively volatile amines can be challenging, this technique remains the gold standard for definitive structural proof. jhu.eduresearchgate.net

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity and Diastereomeric Ratio Assessment

Since this compound possesses a chiral center at the C1 carbon, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these enantiomers. mdpi.com This is essential for determining the enantiomeric excess (ee) of a sample produced by asymmetric synthesis or for isolating individual enantiomers for further study. nih.gov

The separation is achieved using a chiral stationary phase (CSP). nih.gov For chiral amines, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., phenylcarbamates) are widely applicable for a broad range of chiral compounds, including amines. nih.govyakhak.org

Macrocyclic glycopeptide CSPs: Stationary phases based on antibiotics like vancomycin or teicoplanin are effective for separating chiral molecules containing amine and acidic groups. mdpi.com

Pirkle-type or brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Method development involves screening different CSPs and optimizing the mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomeric peaks. sigmaaldrich.com Derivatization of the amine with a fluorogenic agent can also be employed to enhance detection sensitivity. yakhak.org

Future Research Directions and Emerging Trends in Fluorinated Cyclopropylamine Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methods

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules and advanced materials. For fluorinated cyclopropylamines, the development of novel and more efficient stereoselective synthetic methods is a primary research focus. Current strategies often rely on the asymmetric cyclopropanation of fluoroalkenes or the stereoselective amination of a pre-existing cyclopropane (B1198618) ring.

Future efforts are anticipated to concentrate on the development of catalytic enantioselective methods that can directly install the amine functionality onto a difluorocyclopropane precursor with high stereocontrol. This could involve the use of novel chiral transition-metal catalysts or organocatalysts for reactions such as asymmetric hydroamination or reductive amination of a suitable ketone precursor.

Another promising avenue is the application of enzymatic and chemoenzymatic strategies. Biocatalysis, utilizing enzymes such as transaminases, could offer a highly selective and environmentally benign route to chiral fluorinated cyclopropylamines. The directed evolution of enzymes to accept fluorinated substrates is a key area of development that will likely yield powerful new synthetic tools.

A summary of emerging stereoselective synthetic strategies is presented in the table below:

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Asymmetric Catalysis | Chiral transition-metal complexes (e.g., Rh, Cu, Pd) | High enantioselectivity, catalytic turnover |

| Organocatalysis | Chiral Brønsted acids, amines, or phosphines | Metal-free, mild reaction conditions |

| Biocatalysis | Engineered enzymes (e.g., transaminases, lipases) | High stereospecificity, green chemistry |

| Chiral Auxiliary Methods | Removable chiral groups | Reliable stereocontrol, well-established |

Exploration of Unprecedented Reactivity Modes and Transformations for Cyclopropane Ring Systems

The strained three-membered ring of cyclopropanes, further activated by the presence of geminal fluorine atoms, presents a rich playground for exploring novel chemical reactivity. The ring-opening reactions of gem-difluorocyclopropanes, often catalyzed by transition metals, have been a subject of intense study. These reactions typically proceed through a fluoroallyl-metal intermediate, which can then be trapped by various nucleophiles to afford a diverse array of monofluorinated products.

Future research will likely delve into more complex and unprecedented transformations of the difluorocyclopropane ring. This includes the development of methods for the selective cleavage of C-C versus C-F bonds, enabling access to a wider range of fluorinated products. Furthermore, the exploration of cycloaddition reactions, where the fluorinated cyclopropane acts as a three-carbon building block, could lead to the synthesis of novel and complex molecular architectures.

The influence of substituents on the cyclopropane ring, such as the methyl and amine groups in 2,2-Difluoro-1-methylcyclopropan-1-amine, on the reactivity and regioselectivity of these transformations is an area that warrants further investigation. Understanding these substituent effects will be crucial for the rational design of synthetic strategies utilizing these building blocks.

Expansion of Applications in Advanced Materials Science Beyond Traditional Uses

The unique electronic properties conferred by fluorine atoms, combined with the rigid and compact nature of the cyclopropane ring, make fluorinated cyclopropylamines attractive building blocks for advanced materials. The gem-difluorocyclopropyl group, in particular, has been shown to be a valuable component in the design of liquid crystals. nih.govnih.gov The strong dipole moment of the C-F bonds can be strategically oriented within a molecule to control its dielectric anisotropy, a key property for liquid crystal display (LCD) technologies.

Future research in this area will likely expand beyond liquid crystals to other areas of materials science. For instance, the incorporation of fluorinated cyclopropylamine (B47189) moieties into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. Their use in the development of novel ferroelectric materials, nonlinear optical materials, and advanced coatings is also a promising avenue of exploration.

Moreover, the potential for these compounds to act as ligands for metal-organic frameworks (MOFs) or as components of functional organic materials for electronic applications remains largely unexplored and represents a fertile ground for future research.

Innovative Approaches in Chemoenzymatic and Biocatalytic Synthesis for Fluorinated Scaffolds

The convergence of chemical and biological synthesis methods, known as chemoenzymatic synthesis, offers powerful tools for the construction of complex and stereochemically defined molecules. In the context of fluorinated cyclopropylamines, this approach holds immense potential for overcoming some of the challenges associated with traditional synthetic methods.

Biocatalytic methods, such as the use of engineered myoglobin or cytochrome P450 enzymes, have shown promise for the asymmetric cyclopropanation of olefins to produce chiral cyclopropanes. rsc.org Similarly, transaminases are increasingly being used for the stereoselective synthesis of chiral amines. sciencedaily.combeilstein-journals.org Future research will likely focus on integrating these biocatalytic steps with chemical transformations to create efficient and highly selective routes to compounds like this compound.

For example, a potential chemoenzymatic route could involve the biocatalytic synthesis of a chiral difluorocyclopropyl ketone, followed by a chemical reductive amination to install the amine group with the desired stereochemistry. The development of novel enzymes with tailored substrate specificities and reaction capabilities will be a key driver of innovation in this field.

Rational Design and Synthesis of Next-Generation Fluorinated Molecular Scaffolds for Diverse Applications

The ability to rationally design and synthesize novel molecular scaffolds is at the heart of drug discovery and materials science. Fluorinated cyclopropylamines provide a versatile platform for the design of next-generation molecules with tailored properties.

In medicinal chemistry, the rational design of new drugs often involves modifying existing scaffolds to improve their efficacy, selectivity, and pharmacokinetic properties. The unique conformational constraints and electronic properties of the 2,2-difluorocyclopropylamine motif can be exploited to design new enzyme inhibitors, receptor ligands, and other bioactive molecules. Computational modeling and structure-activity relationship (SAR) studies will play a crucial role in guiding the design of these next-generation compounds. nih.gov

In materials science, the design of new materials with specific properties, such as a desired dielectric constant or refractive index, can be achieved by systematically modifying the structure of the constituent molecules. The predictable influence of the gem-difluorocyclopropyl group on molecular polarity and polarizability makes it an attractive component for the rational design of new functional materials. beilstein-journals.org

Future research will undoubtedly focus on the synthesis and evaluation of a wider range of fluorinated cyclopropylamine derivatives, with the aim of developing a deeper understanding of the structure-property relationships that govern their behavior. This knowledge will be instrumental in unlocking the full potential of this fascinating class of compounds in a diverse array of applications.

Q & A

Q. What are the key synthetic routes for 2,2-Difluoro-1-methylcyclopropan-1-amine?

The synthesis typically involves cyclopropanation and fluorination steps. Cyclopropane rings can be formed via transition metal-catalyzed reactions with diazo compounds (e.g., diazoacetates) . Difluoromethyl groups are introduced using nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Post-cyclopropanation, reductive amination or Hofmann degradation may be employed to generate the amine moiety, as seen in analogous cyclopropane amine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires , , and NMR to verify cyclopropane geometry and fluorine substitution . High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV/fluorescence detection, while X-ray crystallography resolves stereochemical ambiguities, especially for chiral derivatives .

Q. How does the compound’s stability influence experimental design?

Cyclopropane rings are strain-prone and may decompose under acidic/basic conditions or prolonged heating. Storage at 2–8°C under inert gas (e.g., nitrogen) is recommended to prevent oxidation or hydrolysis . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) should precede long-term biological experiments .

Advanced Research Questions

Q. What mechanistic insights exist for the decomposition of 2,2-difluorinated cyclopropanamines?

Studies on related compounds (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) reveal decomposition via ring-opening reactions catalyzed by enzymes like 1-aminocyclopropane-1-carboxylate deaminase (ACCD). Computational modeling (DFT) predicts transition states for fluorinated cyclopropane cleavage, which can guide inhibitor design .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rh(II)-catalyzed cyclopropanation) is critical. Chiral HPLC with amylose/cyclodextrin columns or capillary electrophoresis resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies may arise from isomeric impurities or solvent effects. Repurification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and re-evaluation under controlled conditions (e.g., DMSO-free assays) are advised. Meta-analyses of structure-activity relationships (SAR) for fluorinated cyclopropanamines can clarify trends .

Q. How do computational models predict reactivity in fluorinated cyclopropanamines?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C–F bonds and strain energies for cyclopropane rings. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes), guiding functionalization at the 1-methyl position to optimize binding .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.